molecular formula C8H14O3 B1529457 2,6-Dioxaspiro[4.5]decan-9-ol CAS No. 1342244-16-9

2,6-Dioxaspiro[4.5]decan-9-ol

Cat. No.: B1529457
CAS No.: 1342244-16-9
M. Wt: 158.19 g/mol
InChI Key: KQNMYMQMKJZLAB-UHFFFAOYSA-N
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Description

2,6-Dioxaspiro[4.5]decan-9-ol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro configuration

Mechanism of Action

Target of Action

The primary target of 2,6-Dioxaspiro[4.5]decan-9-ol is the opiate receptor μ . This receptor plays a crucial role in the perception of pain and the body’s response to opioids.

Mode of Action

this compound interacts with the opiate receptor μ, acting as an agonist This means it binds to the receptor and activates it, triggering a response

Preparation Methods

The synthesis of 2,6-Dioxaspiro[4.5]decan-9-ol can be achieved through several synthetic routes. One common method involves the reaction of diols with epoxides under acidic or basic conditions to form the spirocyclic structure . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of Lewis acids as catalysts can facilitate the formation of the spirocyclic ring system .

Chemical Reactions Analysis

2,6-Dioxaspiro[4.5]decan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the spirocyclic ring, leading to the formation of different derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2,6-Dioxaspiro[4.5]decan-9-ol can be compared with other spirocyclic compounds, such as 1,6,9-trioxaspiro[4.5]decanes and 6,10-dioxaspiro[4.5]decane-7,9-dione . These compounds share similar structural motifs but differ in the number and position of oxygen atoms within the spirocyclic ring.

Properties

IUPAC Name

2,6-dioxaspiro[4.5]decan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNMYMQMKJZLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOC2)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,6-Dioxaspiro[4.5]decan-9-ol

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